molecular formula C13H9ClN2O B2555018 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole CAS No. 113561-60-7

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole

Cat. No.: B2555018
CAS No.: 113561-60-7
M. Wt: 244.68
InChI Key: GGUHTGJGVJGBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole is a high-purity chemical reagent intended for Research Use Only. It is not for diagnostic, therapeutic, or any personal use. Benzimidazole derivatives are a privileged scaffold in medicinal chemistry and materials science, renowned for their diverse biological and physicochemical properties . This particular compound is synthesized for researchers investigating novel pharmacologically active molecules. Its molecular structure, incorporating both a phenolic hydroxyl and a chloro-substituent, is of significant interest for developing new therapeutic agents. Studies on analogous benzimidazole compounds have demonstrated a wide range of promising biological activities, including potent analgesic and anti-inflammatory effects . Some derivatives have shown activity comparable to standard drugs in preclinical models, making them valuable tools for studying nociception and inflammation . Furthermore, the benzimidazole core is a key structural component in marketed drugs and is extensively studied for its antioxidant and cholinesterase inhibitory potential, which is relevant for neurodegenerative conditions . Beyond biomedical applications, benzimidazole derivatives are highly effective corrosion inhibitors for metals and alloys in acidic media . They function by adsorbing onto metal surfaces, forming a protective film that significantly reduces corrosion rates. The compound can be synthesized via environment-friendly methods, such as the condensation of appropriate aldehydes with diamines in aqueous media, aligning with green chemistry principles . Researchers can utilize this reagent in various experimental settings, including biological screening, structure-activity relationship (SAR) studies, and the development of functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUHTGJGVJGBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Studies on 2 4 Hydroxyphenyl 5 Chlorobenzimidazole and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties that may be difficult or impossible to determine experimentally. Methods like Density Functional Theory (DFT) have become standard for their balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications in Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of a molecule. nih.gov For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G+(d,p), can accurately predict geometric parameters which are often in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole Derivative Core Structure (Calculated via DFT/B3LYP) (Note: This table is illustrative, based on typical values for related structures, as a comprehensive study on the title compound is not available.)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-N (imidazole) 1.38 N-C-N (imidazole) 112.5
C=N (imidazole) 1.32 C-N-C (imidazole) 108.0
C-C (benzene) 1.40 C-C-C (benzene) 120.0
C-Cl 1.74 C-C-Cl 119.5
C-O (phenol) 1.37 C-C-O 118.0

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govaimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov For benzimidazole derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. In a molecule like 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole, the HOMO is often localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed across the benzimidazole system. malayajournal.org This distribution is crucial for understanding charge transfer processes within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzimidazole Analog (Note: Values are representative and derived from studies on similar compounds.)

Parameter Energy (eV)
EHOMO -6.25
ELUMO -2.45
Energy Gap (ΔE) 3.80
Ionization Potential (I ≈ -EHOMO) 6.25
Electron Affinity (A ≈ -ELUMO) 2.45
Chemical Hardness (η = (I-A)/2) 1.90

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrostatic potential on the surface of a molecule. nih.govresearchgate.net It helps in predicting the sites for nucleophilic and electrophilic attack, as well as intermolecular interactions like hydrogen bonding. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the negative potential is expected around the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazole (B134444) ring, whereas the hydrogen atoms, particularly the phenolic proton, would exhibit positive potential. researchgate.netnih.gov

Fukui functions provide a more quantitative measure of local reactivity. They describe the change in electron density at a specific point in the molecule when the total number of electrons is changed, indicating the propensity of each atomic site towards nucleophilic, electrophilic, or radical attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer and conjugative interactions within a molecule. acadpubl.euresearchgate.net It provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. acadpubl.eu A key aspect of NBO analysis is the examination of delocalization energies (stabilization energies) between filled (donor) and empty (acceptor) orbitals. nih.govnih.gov

Table 3: Selected Second-Order Perturbation Energies E(2) from NBO Analysis of a Benzimidazole Analog (Note: This table is illustrative of typical intramolecular interactions.)

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) N (imidazole) π* (C=C) (benzene) 18.5 n → π*
LP(2) O (hydroxyl) π* (C=C) (phenyl ring) 22.1 n → π*
π (C=C) (phenyl) π* (C=N) (imidazole) 15.3 π → π*

Theoretical Prediction of Biological Activities

Beyond understanding the intrinsic physicochemical properties, computational methods are invaluable for predicting how a molecule might behave in a biological system.

In Silico Screening Approaches (e.g., Way2Drug PASS)

In silico screening tools like Way2Drug's Prediction of Activity Spectra for Substances (PASS) are used in the early stages of drug discovery to predict the likely biological activities of a compound based on its chemical structure. researchgate.net The PASS algorithm compares the structure of the input molecule to a large database of known biologically active compounds and calculates the probability that the new molecule will exhibit a particular activity. researchgate.net

The results are presented as a list of potential activities with corresponding probabilities of being "active" (Pa) or "inactive" (Pi). A high Pa value suggests a high likelihood that the compound will exhibit that specific biological effect. For a novel benzimidazole derivative, PASS could predict a wide range of activities, such as antifungal, antiviral, anticancer, or enzyme inhibitory effects, guiding further experimental validation. nih.govresearchgate.net

Table 4: Illustrative PASS Prediction Results for a Benzimidazole Scaffold (Note: This is a hypothetical output to demonstrate the type of data generated.)

Predicted Biological Activity Pa (Prob. Active) Pi (Prob. Inactive)
Antifungal 0.852 0.005
Protein Kinase Inhibitor 0.789 0.011
Antiviral (Influenza) 0.715 0.024
Anti-inflammatory 0.654 0.038

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a target protein at the atomic level. These studies are crucial for understanding the compound's potential mechanism of action, identifying key binding interactions, and assessing the stability of the ligand-protein complex over time. Research on this compound and its analogs has revealed significant interactions with various key biological targets implicated in a range of diseases.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ajrconline.org The strength of this interaction is often quantified by a docking score or binding energy, with more negative values indicating a stronger affinity. researchgate.netnih.gov For benzimidazole derivatives, including those with 5-chloro and 4-hydroxyphenyl substitutions, these simulations have been instrumental in elucidating their inhibitory potential against enzymes like protein kinases, dihydrofolate reductase (DHFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govresearchgate.netnih.gov

For instance, in studies targeting protein kinases, which are crucial in cell signaling and proliferation, 2-phenylbenzimidazole (B57529) derivatives have demonstrated significant inhibitory potential with binding energies as low as -8.2 kcal/mol. nih.gov Docking analyses of analogs reveal that the benzimidazole core fits into the ATP-binding pocket of these kinases. The 4-hydroxyphenyl group often plays a critical role by forming hydrogen bonds with key amino acid residues in the active site, such as glutamate (B1630785) and aspartate, while the 5-chloro substituent can enhance binding affinity through hydrophobic or halogen-bond interactions. nih.govmdpi.com A study on a 2-chlorobenzimidazole (B1347102) derivative targeting c-Met Kinase identified interactions with 17 different amino acids, achieving a docking score of -8.0 kcal/mol. tpcj.org

Similarly, computational studies on 5-chlorobenzimidazole (B1584574) derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for parasite survival, have shown promising binding affinities. researchgate.net The simulations revealed that the pyrrolic nitrogen of the benzimidazole ring is a key chemical entity involved in receptor interactions. researchgate.net

VEGFR-2, a key regulator of angiogenesis, is another prominent target. Docking studies show that benzimidazole-based compounds can effectively occupy the ATP binding domain. The interaction is often stabilized by hydrogen bonds between the ligand and key residues like Glu885 and Asp1046 in the kinase's active site. nih.govmdpi.com

The following table summarizes representative binding affinities and key interactions of this compound analogs with various protein targets, as determined by molecular docking simulations.

Compound AnalogProtein TargetPDB IDBinding Energy (kcal/mol)Key Interacting Amino Acid Residues
2-PhenylbenzimidazoleProtein Kinase (CDK4/CycD1)--8.2Not specified
1-Benzyl-2-chlorobenzimidazolec-Met Kinase--8.0TYR32, VAL39, LYS51, MET93, ARG141, MET144, ASP155
5-Chlorobenzimidazolyl-chalconePfDHFR-TS1J3I, 4DP3Not specifiedNot specified
Benzimidazole-Schiff hybridVEGFR-24ASDNot specifiedGlu885, Asp1046, Phe1047

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex. nih.gov These simulations, often run for nanoseconds, provide insights into the conformational changes and the persistence of key interactions over time. nih.govutupub.fi

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the protein-ligand complex is monitored to assess its stability; a complex that reaches and maintains a stable, low RMSD value suggests a stable binding mode. researchgate.net The RMSF, on the other hand, indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and residues that are crucial for the interaction with the ligand. researchgate.net

MD simulations performed on benzimidazole derivatives complexed with targets like VEGFR-2 and HIV Reverse Transcriptase have confirmed the stability of the docked poses. mdpi.comnih.gov The simulations often show that the crucial hydrogen bonds and hydrophobic interactions identified in docking studies are maintained throughout the simulation period, validating the binding mode. nih.gov For example, a stable ligand-protein complex of a benzimidazole analog within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-RT was confirmed through MD simulation studies. nih.gov These computational analyses collectively suggest that this compound and its analogs are promising scaffolds for developing potent inhibitors of various enzymatic targets, with their binding modes and complex stability well-supported by theoretical models.

Biological Activities and Preclinical Pharmacological Targets of 2 4 Hydroxyphenyl 5 Chlorobenzimidazole Derivatives

Antimicrobial Activities

Derivatives of 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and parasites.

The antibacterial effects of this compound derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. While specific data for the parent compound is limited in the provided search results, related benzimidazole (B57391) derivatives have shown significant antibacterial potential. For instance, various substituted benzimidazoles have been synthesized and tested, revealing that the nature and position of substituents on the benzimidazole core and the 2-phenyl ring play a crucial role in their antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound/Derivative Bacterial Strain Activity (MIC/IC50) Reference
Substituted Benzimidazoles Staphylococcus aureus Varies with substitution mdpi.com
Substituted Benzimidazoles Bacillus cereus Varies with substitution mdpi.com
Substituted Benzimidazoles Escherichia coli Varies with substitution mdpi.com
Substituted Benzimidazoles Pseudomonas aeruginosa Varies with substitution mdpi.com

The antifungal properties of benzimidazole derivatives are well-documented, with many compounds exhibiting potent activity against various fungal strains. Research has shown that derivatives of 2-substituted benzimidazoles can be effective against both yeast and filamentous fungi. For example, certain synthesized bisbenzimidazole compounds have shown moderate to excellent antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.975 to 15.6 µg/mL against a panel of fungal strains. nih.gov The antifungal activity is often dependent on the nature of the substituents on the benzimidazole ring. nih.gov Some studies have reported that compounds with a hydrogen at the 5-position of the benzimidazole ring are more beneficial for activity against dermatophytes. mdpi.com

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound/Derivative Fungal Strain Activity (MIC) Reference
Bisbenzimidazole analogues Candida albicans 0.975 - 15.6 µg/mL nih.gov
Bisbenzimidazole analogues Aspergillus fumigatus 0.975 - 15.6 µg/mL nih.gov
Bisbenzimidazole analogues Cryptococcus neoformans 0.975 - 15.6 µg/mL nih.gov
Compounds 1a and 2a Candida species (clinical isolates) 0.5-256 µg/ml and 2-256 µg/ml nih.gov
Compounds 1a and 2a Aspergillus species 16-256 µg/ml nih.gov

Derivatives of this compound have been investigated for their efficacy against a range of parasites, including those responsible for malaria, leishmaniasis, and helminth infections, as well as for their activity against Mycobacterium tuberculosis.

Antimalarial: Several studies have highlighted the antimalarial potential of benzimidazole derivatives. For instance, 2-phenyl-1H-benzimidazole derivatives have shown good in vitro activity against Plasmodium falciparum, with IC50 values of potent compounds ranging from 18 nM to 1.30 µM. nih.gov Specifically, 5-chlorobenzimidazolyl-chalcones have demonstrated antiplasmodial activities, particularly against chloroquine-resistant strains, with IC50 values ranging from 0.32 to 44.38 µM. journaljpri.comresearchgate.net The methoxylated derivative (3e) showed a promising profile against both sensitive and resistant isolates, with an IC50 ranging from 0.32 to 1.96 µM. journaljpri.comresearchgate.net Another study found that 2-(4-methoxyphenyl)-1H-benzimidazole exhibited excellent in vitro antimalarial activity against the Plasmodium falciparum (3D7) strain. researchgate.net

Antileishmanial: Benzimidazole derivatives have also been identified as promising antileishmanial agents. Two sets of these derivatives were active against promastigotes of Leishmania tropica and L. infantum, with IC50 values in the low micromolar to sub-micromolar range. nih.gov One study identified a 3-chlorophenyl derivative of a benzimidazole-based compound as being particularly effective against Leishmania (L.) major with an IC50 of 0.6787 µg/mL. mdpi.com

Anthelmintic: The anthelmintic properties of benzimidazoles are well-established. A newly synthesized benzimidazole derivative showed significant anthelmintic activity when compared to albendazole (B1665689). bohrium.com At a concentration of 50µg/ml, this synthesized compound resulted in a paralysis time of 30.43 ± 5.33 minutes and a death time of 0.56 ± 5.32 minutes for the worms. bohrium.com Another study found that out of 41 screened compounds, a benzimidazole derivative (BZ12) had an IC50 value of 4.17 µM against Trichuris muris L1 and killed 81% of adult T. muris (IC50 of 8.1 µM) and 53% of Heligmosomoides polygyrus. nih.gov

Antitubercular: Novel benzimidazole derivatives have been synthesized and screened for their antimycobacterial activity. Several compounds displayed good activity against M. tuberculosis H37Rv and INH-resistant M. tuberculosis strains, with MICs of less than 0.2 μM. nih.govnih.gov One compound, in particular, was found to be the most active, with an MIC of 0.112 μM against MTB-H37Rv and 6.12 μM against INHR-MTB. nih.govnih.gov The presence of an electron-withdrawing group, such as a halogen, at the 4-position of the phenyl ring was shown to markedly improve antimycobacterial activity. nih.gov

Table 3: Antiparasitic and Antiprotozoal Activity of Selected Benzimidazole Derivatives

Compound/Derivative Parasite/Protozoa Activity (IC50/MIC) Reference
5-chlorobenzimidazolyl-chalcone (3e) Plasmodium falciparum (CQ-S & CQ-R) 0.32 - 1.96 µM journaljpri.comresearchgate.net
2-(4-methoxyphenyl)-1H-benzimidazole Plasmodium falciparum (3D7) Excellent in vitro activity researchgate.net
2-(long chain)alkyl benzimidazoles (Compound 8) Leishmania tropica & L. infantum ~100-200 fold more potent than miltefosine nih.gov
3-chlorophenyl benzimidazole derivative (K1) Leishmania (L.) major 0.6787 µg/mL mdpi.com
Benzimidazole derivative (BZ12) Trichuris muris L1 4.17 µM nih.gov
Benzimidazole derivative (BZ12) Trichuris muris (adult) 8.1 µM nih.gov
Benzimidazole derivative (BZ6) Heligmosomoides polygyrus (adult) 5.3 µM nih.gov
Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g) M. tuberculosis H37Rv 0.112 μM nih.govnih.gov

Antineoplastic and Cytotoxic Activities in Cancer Cell Lines

Derivatives of this compound have been evaluated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. One study synthesized a benzimidazole derivative (se-182) and found it exhibited significant, dose-dependent cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines. jksus.org The highest cytotoxic activity for se-182 was observed against HepG2 and A549 cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Another N-phenyl benzimidazole derivative (compound 4) showed an IC50 value of 40.32 ± 3.90 µM against the A549 cell line. journalagent.com

Table 4: Cytotoxic Activity of Selected Benzimidazole Derivatives in Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity (IC50) Reference
se-182 HepG2 (liver carcinoma) 15.58 µM jksus.org
se-182 A549 (lung carcinoma) 15.80 µM jksus.org
Compound 4 (N-phenyl benzimidazole) A549 (lung carcinoma) 40.32 ± 3.90 µM journalagent.com
Benzo mdpi.comvensel.orgimidazo[1,2-a]pyrimidine derivative (2e) HepG2 (hepatocellular carcinoma) ≥75% inhibition ekb.eg

Enzyme Inhibition Profiles

The ability of this compound derivatives to inhibit specific enzymes has been a key area of investigation, particularly in the context of neurodegenerative diseases.

Derivatives of 5-chlorobenzimidazole (B1584574) have emerged as potent inhibitors of cholinesterase enzymes, which are significant targets in the management of Alzheimer's disease. vensel.org A study on new benzimidazole-triazole derivatives found that compounds with a 5(6)-chloro substitution on the benzimidazole ring were potent inhibitors of acetylcholinesterase (AChE). nih.gov Specifically, compounds 3d and 3h exhibited IC50 values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively, which were comparable to the reference drug donepezil (B133215) (21.8 ± 0.9 nM). nih.gov Another study reported that substituted 5-chlorobenzimidazole derivatives were potential inhibitors of both AChE and butyrylcholinesterase (BuChE), with one derivative (Bz-10) being the most potent BuChE inhibitor with an IC50 of 4.25 mM. vensel.org Furthermore, a series of benzimidazole-based thiazole (B1198619) analogues were found to have good inhibitory potential against both AChE and BuChE, with IC50 values in the ranges of 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 µM to 14.20 ± 0.10 µM for BuChE. nih.gov

Table 5: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound/Derivative Enzyme Activity (IC50/Ki) Reference
Compound 3d (5(6)-chloro substitution) Acetylcholinesterase (AChE) IC50: 31.9 ± 0.1 nM, Ki: 26.2 nM nih.gov
Compound 3h (5(6)-chloro substitution) Acetylcholinesterase (AChE) IC50: 29.5 ± 1.2 nM, Ki: 24.8 nM nih.gov
Substituted Bz-10 Butyrylcholinesterase (BuChE) IC50: 4.25 mM vensel.org
Benzimidazole-based thiazole analogues Acetylcholinesterase (AChE) 0.10 ± 0.05 to 11.10 ± 0.30 µM nih.gov

Topoisomerase Inhibition (e.g., DNA Topoisomerase I)

Derivatives of the benzimidazole scaffold have been identified as potent inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology during cellular processes like replication and transcription. nih.gov The inhibition of these enzymes is a key mechanism for many anticancer agents.

Research into a series of benzimidazole-triazole derivatives has highlighted their potential as inhibitors of Topoisomerase I (Topo I). nih.gov These compounds are thought to act as Topo I poisons, stabilizing the transient DNA-enzyme complex and preventing the re-ligation of the cleaved DNA strand. This action leads to an accumulation of DNA strand breaks, ultimately triggering cell death in cancer cells. In one study, two notable derivatives demonstrated significant cytotoxic effects against the A549 lung cancer cell line, with their inhibitory activity against Topoisomerase I being a key factor. nih.gov

CompoundTargetIC50 (µM)
4bTopoisomerase I7.34 ± 0.21
4hTopoisomerase I4.56 ± 0.18

Data sourced from studies on benzimidazole-triazole derivatives. nih.gov

Molecular modeling studies suggest that these compounds bind effectively within the active site of the enzyme and interact with the DNA substrate, indicating a dual inhibitory action that compromises the enzyme's function in DNA replication. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with certain bacterial infections, such as those caused by Helicobacter pylori. The inhibition of urease is a therapeutic strategy to counteract the effects of these pathogens. nih.gov

A series of piperazine-based benzimidazole derivatives have been synthesized and evaluated for their urease inhibitory activity. Many of these compounds exhibited potent inhibition, with activity significantly greater than the standard inhibitor, thiourea. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring play a crucial role in the inhibitory potency. nih.gov For instance, a derivative featuring a nitro group at the meta position of the phenyl ring was identified as the most potent inhibitor in the series. nih.gov

CompoundUrease IC50 (µM)
9L (-NO2 at meta-position)0.15 ± 0.09
Thiourea (Standard)23.11 ± 0.21

Data from a study on piperazine-based benzimidazole derivatives. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic approach for managing type 2 diabetes. dovepress.commdpi.com

Synthetic benzimidazole derivatives have been identified as potent inhibitors of α-glucosidase. dovepress.com In various studies, novel series of 1,2-benzothiazine-N-arylacetamides and other related benzimidazole derivatives have demonstrated significant in vitro α-glucosidase inhibitory activity, with some compounds showing potency greater than the standard drug, acarbose. mdpi.com

Compoundα-Glucosidase IC50 (µM)
12a18.25
12d20.76
12g24.24
11c30.65
Acarbose (Standard)58.8

IC50 values for selected 1,2-benzothiazine-N-arylacetamide derivatives. mdpi.com

Kinase Inhibition (e.g., JAK3, Lck)

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and Tyk2) are critical components of cytokine signaling pathways that regulate inflammation and immunity. The selective inhibition of specific JAK isozymes is a promising strategy for treating autoimmune diseases and cancer. nih.gov

A series of 1,2-disubstituted benzimidazole-5-carboxamide derivatives have been investigated for their inhibitory activity against the four JAK isozymes. Structure-activity relationship studies highlighted that specific substitutions on the benzimidazole core could confer selectivity. One compound, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c), demonstrated notable selectivity for JAK1 over the other family members, including JAK3. nih.gov

Kinase TargetSelectivity vs. JAK1 (for compound 5c)
JAK263-fold
JAK325-fold
Tyk274-fold

Selectivity profile of a potent benzimidazole-based JAK1 inhibitor. nih.gov

While the benzimidazole scaffold has been explored for inhibition of various kinases, specific data on Lck inhibition by this compound derivatives is less prominent in the reviewed literature, which has a stronger focus on the JAK family.

Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. It is a validated target for the development of anticoagulant drugs to prevent and treat thromboembolic disorders. nih.govnih.gov

Research has shown that inhibitors based on a benzimidazole scaffold can exhibit potent, subnanomolar inhibitory activity against Factor Xa. nih.gov These derivatives have also demonstrated high selectivity, often being 500-1000 times more selective for Factor Xa over thrombin and 50-100 times more selective over trypsin. X-ray crystallography studies have indicated that substituents on the 2-position of the benzimidazole ring can influence the compound's conformation, favoring a binding mode that is optimal for interaction with the FXa active site. nih.gov The development of benzimidazole analogues as inhibitors of related coagulation factors, such as Factor IXa, has also been pursued. ijpsonline.com

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases (SIRT1-7) that regulate numerous cellular processes, including metabolism, DNA repair, and inflammation. They have emerged as important therapeutic targets for a range of diseases, including cancer. nih.gov

New benzimidazole derivatives based on a previously identified sirtuin inhibitor have been synthesized and screened for their activity against SIRT1, SIRT2, and SIRT3. One derivative, BZD9Q1, was identified as a pan-SIRT1–3 inhibitor. nih.govrsc.org This compound not only demonstrated potent enzymatic inhibition but also exhibited strong antiproliferative activity against various cancer cell lines, particularly oral squamous cell carcinoma. Further investigation revealed that BZD9Q1 can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. nih.govrsc.org The benzimidazole motif has been recognized in computational studies as a promising scaffold for the development of SIRT1 inhibitors. nih.gov

COX and 5-Lipoxygenase Inhibition

Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These lipid mediators are heavily involved in inflammation and pain. The dual inhibition of COX and 5-LOX is considered a valuable therapeutic strategy to develop anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov

While the development of dual COX/5-LOX inhibitors is an active area of research, the investigation of this compound derivatives for this specific dual activity is not extensively documented in the current scientific literature. Research in this area has often focused on other heterocyclic scaffolds, such as thiophene (B33073) derivatives, which have shown promising results as dual COX-2/5-LOX inhibitors. nih.gov

LTA4H Modulation

Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. rsc.org The inhibition of LTA4H is a therapeutic strategy for managing various inflammatory diseases. rsc.org The benzimidazole scaffold has been identified as a promising core structure for the development of LTA4H inhibitors. rsc.orgresearchgate.net

Studies involving three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been conducted on a series of benzimidazole, benzoxazole, benzothiazole, and thiazolo-pyridine derivatives as potent LTA4H inhibitors. researchgate.net These studies aim to elucidate the structural requirements for effective inhibition of the enzyme. For instance, it has been observed that bulky groups, such as an azabicyclooctane ring, on the benzimidazole structure can be beneficial for biological activity. researchgate.net In contrast, derivatives with less bulky rings like morpholine (B109124) or piperidine (B6355638) have shown lower inhibitory profiles. researchgate.net Molecular docking studies have further suggested that interactions with specific amino acid residues, such as Glu384 and Lys565, within the catalytic site of LTA4H are important for the inhibitory action of these compounds. researchgate.net

While the broader class of benzimidazoles has been investigated for LTA4H inhibition, specific data on the direct modulation of LTA4H by this compound is not extensively detailed in the currently available literature. However, the foundational research into related benzimidazole derivatives provides a strong rationale for its potential activity and a basis for future investigation.

Other Investigated Biological Activities (e.g., Antiviral, Antioxidant, Anti-inflammatory)

Beyond their potential as LTA4H modulators, this compound and related benzimidazole derivatives have been explored for a range of other biological activities, underscoring their versatility as therapeutic agents.

Antiviral Activity

The benzimidazole nucleus is a core component of various antiviral compounds. A significant number of benzimidazole derivatives have been screened for their activity against a panel of RNA and DNA viruses. nih.govnih.gov For example, a library of eighty-six assorted benzimidazole derivatives demonstrated varying levels of activity against viruses such as Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Sindbis virus (Sb-1). nih.gov Notably, certain 2-benzylbenzimidazole derivatives exhibited potent activity against CVB-5 and RSV. nih.gov The versatility of the benzimidazole scaffold allows for structural modifications that can lead to broad-spectrum antiviral agents.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of benzimidazole derivatives. nih.govnih.govunife.it The antioxidant capacity is often attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. nih.gov The substitution pattern on the benzimidazole ring plays a crucial role in determining the antioxidant activity. For instance, the position of hydroxyl groups on the aryl substituent at the 2-position of the benzimidazole ring has been shown to be critical. nih.gov Derivatives with multiple hydroxyl groups on the phenyl ring, such as 2,4-dihydroxyphenyl and 3,4-dihydroxyphenyl moieties, have demonstrated significant antioxidant capacity in various assays, including DPPH, FRAP, and ORAC. nih.govmdpi.com

Derivative TypeAssayFinding
2-(2,4-dihydroxyphenyl)benzimidazoleORACDemonstrated notable antioxidant capacity towards peroxyl radicals. nih.gov
2-(3,4-dihydroxyphenyl)benzimidazoleDPPH, FRAPShowed significant antioxidant activity. nih.gov
2-phenylbenzimidazoles with hydroxyl groupsMultipleThe number and position of hydroxyl groups on the phenyl ring are crucial for antioxidant activity. nih.gov

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have been extensively investigated. nih.govnih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net The benzimidazole scaffold is considered a "privileged structure" in the development of anti-inflammatory agents due to its ability to interact with multiple biological targets. nih.govnih.gov For instance, certain benzimidazole derivatives have shown potent inhibition of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. researchgate.net The anti-inflammatory effects of some derivatives have been found to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium in in vivo models. nih.gov

Compound/Derivative ClassTarget/ModelKey Finding
Benzimidazole derivativesCarrageenan-induced mice paw edemaExhibited anti-inflammatory effects comparable to diclofenac sodium. nih.gov
Benzimidazole derivatives with trifluoromethyl and methoxy (B1213986) substitutionsSecretory phospholipase A2 (sPLA2)Strong inhibition of the enzyme. researchgate.net
Pyridine ring-substituted benzimidazole5-lipoxygenase (5-LOX)Potent inhibition of the enzyme. researchgate.net
Fused 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivativesCarrageenan-induced rat paw edemaShowed significant anti-inflammatory activity with good gastrointestinal safety profiles. nih.gov

Molecular Interactions and Mechanistic Insights

Ligand-Target Binding Mechanisms

The binding of 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole to its molecular targets is governed by a combination of specific intermolecular forces. The planar, aromatic nature of the benzimidazole (B57391) core, combined with the functional groups of its substituents, allows for a multifactorial binding profile involving hydrogen bonds, pi-pi stacking, and hydrophobic interactions.

Hydrogen bonding is a critical component of the binding mechanism for many benzimidazole derivatives. nih.govscispace.com The this compound molecule possesses several functional groups capable of participating in hydrogen bonds, both as donors and acceptors.

Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the phenyl ring can act as a hydrogen bond donor.

Imidazole (B134444) Nitrogen Atoms: The benzimidazole ring contains two nitrogen atoms. The pyrrolic-type nitrogen (-NH-) can serve as a hydrogen bond donor, while the imino-type nitrogen (=N-) acts as a hydrogen bond acceptor. nih.govresearchgate.net

These interactions allow the compound to form specific, directional bonds with amino acid residues such as glutamate (B1630785), arginine, and asparagine within the binding pockets of target proteins. nih.gov For instance, studies on related benzimidazole structures show the formation of O-H···N or O-H···O hydrogen bonds, which can create stable ligand-target complexes or chains of interacting molecules. nih.govscispace.com

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. Given that this compound consists of two aromatic systems—the benzimidazole ring and the hydroxyphenyl ring—this type of interaction is significant for its binding affinity. rsc.org These interactions involve the stacking of the electron-rich π-systems of the compound with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a target protein. nih.govnih.gov

While the precise geometry can vary (e.g., sandwich, T-shaped, or parallel-displaced), these interactions contribute substantially to the stability of the ligand-protein complex. nih.govnih.gov The strength and occurrence of π-π stacking can be influenced by substituents on the aromatic rings. rsc.org In some arrangements, these interactions can be the dominant force holding the ligand in the binding pocket. researcher.life

Hydrophobic interactions are another key driver of ligand-target binding. These interactions occur when nonpolar surfaces of the ligand and the target protein associate to minimize their contact with the surrounding aqueous environment. The aromatic rings and the chlorine atom of this compound contribute to its hydrophobic character.

Interaction TypeKey Molecular Features InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bonding Phenolic -OH group, Imidazole -NH and =N- atomsGlutamate, Arginine, Asparagine, Tyrosine
Pi-Pi Stacking Benzimidazole aromatic system, Phenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Aromatic rings, Chloro-substituentLeucine, Isoleucine, Valine, Alanine

Identification of Molecular Targets and Pathways

Research into the biological activities of benzimidazole derivatives, particularly those with a 2-aryl substitution, has identified several key molecular targets and pathways.

One of the primary targets for the benzimidazole class of compounds is tubulin . nih.gov Benzimidazoles are known to bind to β-tubulin, interfering with the assembly of microtubules. nih.govresearchgate.net This disruption of microtubule dynamics is a well-established mechanism for the anti-helminthic and anti-fungal properties of many benzimidazole-based drugs. nih.govnih.gov While many FDA-approved benzimidazoles act as microtubule-destabilizing agents, some novel derivatives have been shown to act as stabilizers. nih.gov

In the context of antimalarial activity, the hemozoin formation pathway in Plasmodium falciparum is a crucial target. nih.govresearchgate.net The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as β-hematin). nih.govnih.gov The 2-phenylbenzimidazole (B57529) scaffold has been shown to effectively inhibit this detoxification process. nih.govresearchgate.net

Additionally, for some 5-chlorobenzimidazole (B1584574) derivatives, the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) in P. falciparum has been identified as a potential molecular target. researchgate.net

Potential Molecular TargetAssociated Organism/SystemBiological Pathway Affected
β-TubulinFungi, Helminthes, Eukaryotic cellsMicrotubule polymerization and dynamics
Hemozoin FormationPlasmodium falciparumHeme detoxification
Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS)Plasmodium falciparumFolate synthesis

Mechanistic Elucidation of Biological Actions (e.g., Microtubule/Hemozoin Formation Inhibition)

The biological effects of this compound and related compounds are a direct consequence of their interaction with specific molecular targets.

The mechanism of microtubule inhibition by benzimidazoles involves direct binding to tubulin subunits. Specifically, these compounds typically bind to the β-tubulin monomer. nih.gov This binding prevents the polymerization of tubulin dimers (α- and β-tubulin) into microtubules. nih.govresearchgate.net It is important to note that this action primarily interferes with the formation of new microtubules rather than destabilizing existing ones. nih.gov The disruption of microtubule-dependent processes, such as cell division and intracellular transport, leads to the death of the targeted cell or organism.

The mechanism of hemozoin formation inhibition is central to the antimalarial action of 2-phenylbenzimidazoles. nih.gov By inhibiting the polymerization of heme into hemozoin, the compound causes an accumulation of free, soluble heme within the parasite's digestive vacuole. nih.govresearchgate.net This buildup of toxic heme is believed to induce oxidative stress and damage cellular membranes, ultimately leading to parasite death. nih.gov This mode of action is considered central to the efficacy of this class of compounds against P. falciparum. nih.gov

Applications in Advanced Materials and Specialized Therapeutic Modalities

Integration into Advanced Functional Materials (e.g., Polybenzimidazoles)

Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability, mechanical strength, and high glass transition temperatures. These properties make them suitable for demanding applications in aerospace, protective apparel, and fuel cell membranes. The incorporation of specifically functionalized benzimidazole (B57391) monomers, such as 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole, can further enhance the properties of these advanced materials.

The synthesis of PBIs typically involves the polycondensation of tetraamine monomers with dicarboxylic acids or their derivatives. While direct polymerization of this compound into a homopolymer is not the standard route for PBI synthesis, its structure lends itself to being a valuable co-monomer or a precursor for designing specialty monomers. The hydroxyphenyl group, for instance, provides a reactive site for further chemical modifications, such as ether or ester linkages, allowing for the creation of novel polymer architectures. These modifications can be tailored to improve solubility, processability, or to introduce specific functionalities like cross-linking capabilities.

The presence of the chloro- and hydroxyphenyl- substituents on the benzimidazole ring system is expected to influence the final properties of the resulting polybenzimidazole. The polar nature of these groups could enhance intermolecular interactions, potentially leading to increased mechanical strength and a higher glass transition temperature. Furthermore, the hydroxyphenyl group can participate in hydrogen bonding, which is a critical factor in determining the morphology and properties of PBI membranes, particularly in applications like high-temperature proton exchange membrane fuel cells.

Property of PolybenzimidazolesInfluence of this compound Moiety
Thermal Stability The inherent thermal stability of the benzimidazole ring is a key contributor.
Chemical Resistance The robust aromatic structure provides excellent resistance to a wide range of chemicals.
Mechanical Strength Intermolecular forces, potentially enhanced by the polar substituents, contribute to high tensile strength and modulus.
Solubility & Processability The hydroxyphenyl group offers a site for modification to improve solubility in organic solvents, aiding in material processing.
Functionalization The hydroxyl group serves as a handle for post-polymerization modification to introduce desired functionalities.

Potential in Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors. The benzimidazole scaffold has been identified as an effective chromophore and has been incorporated into various photosensitizers to enhance their photophysical properties.

The core structure of this compound possesses aromaticity and heteroatoms that are conducive to absorbing light energy and transferring it to surrounding oxygen molecules to produce singlet oxygen, a key cytotoxic agent in PDT. The hydroxyphenyl and chloro substituents can modulate the electronic properties of the molecule, potentially shifting its absorption spectrum towards longer wavelengths. This is a desirable characteristic for photosensitizers, as longer wavelength light (in the red or near-infrared region) can penetrate deeper into biological tissues, allowing for the treatment of more deep-seated tumors.

While direct studies on the photodynamic activity of this compound are not extensively reported, the broader class of benzimidazole derivatives has shown promise. For instance, benzimidazole-containing chlorins and phthalocyanines have been synthesized and investigated as potent photosensitizers. These studies demonstrate that the benzimidazole moiety can effectively extend the π-conjugation of the photosensitizer molecule, leading to a red-shift in the Q-band absorption and enhancing the efficiency of singlet oxygen generation.

Future research could focus on the synthesis of more complex photosensitizers where this compound serves as a key building block. The hydroxyphenyl group, for example, could be used to attach the benzimidazole unit to a larger porphyrin or chlorin macrocycle, thereby creating a new generation of photosensitizers with tailored photophysical and biological properties.

Applications as Corrosion Inhibitors (General Benzimidazole Scaffold)

The prevention of metal corrosion is a critical concern across numerous industries, including infrastructure, transportation, and manufacturing. Organic molecules, particularly those containing heteroatoms and aromatic rings, have been extensively studied as effective corrosion inhibitors. The benzimidazole scaffold is a prime example of a molecular structure that exhibits excellent corrosion inhibition properties, especially for steel in acidic environments.

The mechanism of corrosion inhibition by benzimidazole derivatives involves the adsorption of these molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of nitrogen atoms with lone pairs of electrons and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of the metal atoms.

The general benzimidazole scaffold provides several key features for effective corrosion inhibition:

Adsorption Centers: The two nitrogen atoms in the imidazole (B134444) ring act as primary adsorption centers.

Aromatic System: The fused benzene (B151609) ring provides a larger surface area for coverage and contributes to the stability of the adsorbed layer through π-π interactions.

Structural Versatility: The benzimidazole ring can be readily functionalized at various positions, allowing for the fine-tuning of its inhibitive properties.

The inhibition efficiency of benzimidazole derivatives is significantly influenced by the nature of the substituents on the ring. In the case of this compound, the hydroxyphenyl group and the chloro atom would play a crucial role in its potential as a corrosion inhibitor. The hydroxyl group can provide an additional site for adsorption onto the metal surface through its oxygen atom. The chloro substituent, being an electron-withdrawing group, can influence the electron density distribution in the benzimidazole ring, which in turn affects the strength of its interaction with the metal surface.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly employed to evaluate the performance of corrosion inhibitors. These studies have consistently shown that benzimidazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Quantum chemical calculations and molecular dynamics simulations have further elucidated the adsorption mechanism, confirming that benzimidazole molecules tend to adsorb in a planar orientation on the metal surface, maximizing their protective coverage.

Feature of Benzimidazole ScaffoldRole in Corrosion Inhibition
Nitrogen Heteroatoms Act as primary centers for chemical adsorption onto the metal surface.
Aromatic π-Electrons Interact with the metal's d-orbitals, contributing to the stability of the protective film.
Planar Structure Allows for efficient packing and high surface coverage on the metal.
Substituent Effects Functional groups can enhance adsorption and modify the protective properties of the film.

Future Research Directions

Design of Novel Benzimidazole (B57391) Derivatives with Enhanced Specificity and Potency

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole. The goal is to improve its pharmacological profile, specifically its target specificity and potency. Strategies such as molecular hybridization, which involves combining the benzimidazole core with other pharmacologically active moieties, can lead to new chemical entities with enhanced properties. nih.govrsc.org For instance, incorporating fragments like oxadiazole or triazole rings has been shown to enhance the antifungal activity in other benzimidazole series. nih.govrsc.org

Another approach is the strategic modification of the existing structure. This can involve:

Elongation: Adding various chemical bridges to the core structure. nih.gov

Substitution: Introducing different functional groups onto the phenyl and benzimidazole rings to explore structure-activity relationships (SAR). A study on 2-aminobenzimidazole (B67599) derivatives, for example, investigated 277 derivatives to optimize potency, selectivity, and microsomal stability. nih.gov

Rigidification: Introducing cyclic structures to limit conformational flexibility, which can sometimes lead to a more favorable interaction with the biological target. nih.gov

These design strategies aim to overcome potential limitations of the parent compound, such as off-target effects or the development of resistance in microbial or cancer cells. nih.gov The synthesis of a focused library of analogs would allow for a systematic exploration of how structural changes impact biological activity, leading to the identification of lead candidates with superior therapeutic indices. nih.govrsc.org

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents is a powerful strategy to enhance efficacy, reduce toxicity, and overcome drug resistance. nih.govnih.gov Future studies should investigate the potential synergistic effects of this compound with established drugs. This approach is particularly promising in areas like oncology and infectious diseases, where combination therapy is a standard of care. nih.govchemistryviews.org

For example, if the compound has antimicrobial properties, combining it with conventional antibiotics could restore the sensitivity of multidrug-resistant strains. nih.gov Some 2-aminoimidazole derivatives have been shown to resensitize bacteria like methicillin-resistant Staphylococcus aureus (MRSA) to standard antibiotics. nih.gov Similarly, in cancer therapy, combining the benzimidazole derivative with a targeted agent or chemotherapy could lead to a more significant reduction in tumor growth than either agent alone. chemistryviews.org

Pharmacodynamic synergy, where compounds act on different targets within a related pathway, is a key mechanism to explore. mdpi.comgenesispub.org The investigation of such combinations can reveal non-obvious therapeutic opportunities and potentially allow for the use of lower, less toxic doses of each agent to achieve a desired therapeutic outcome. nih.gov

Advanced In Silico Methodologies for Lead Optimization

Computational, or in silico, methods are indispensable in modern drug discovery for accelerating the hit-to-lead and lead optimization processes. mdpi.comrjeid.com For this compound and its future derivatives, a range of computational tools can be applied.

Molecular Docking: These studies can predict the binding poses and affinities of the compound and its analogs against specific biological targets, such as enzymes or receptors. This helps in understanding the molecular basis of its activity and guiding the design of more potent inhibitors. mdpi.comresearchgate.net Docking studies have been crucial in identifying key interactions for other benzimidazole series, such as hydrogen bonding and π-π stacking, which are mandatory for their biological function. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the designed derivatives with their biological activities, providing predictive power for new, unsynthesized compounds. nih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. mdpi.comrsc.org This early-stage assessment helps in prioritizing compounds with favorable drug-like properties and filtering out those likely to fail later in development due to poor pharmacokinetics or toxicity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, confirming the stability of the interaction over time. rsc.orgnih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug development pipeline. nih.gov

Table 2: Application of In Silico Tools in Lead Optimization

Methodology Purpose Potential Insight Reference
Molecular Docking Predict binding mode and affinity to a biological target. Identify key amino acid interactions and guide rational drug design. mdpi.comresearchgate.net
QSAR Correlate chemical structure with biological activity. Predict the activity of novel compounds before synthesis. nih.gov
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. Prioritize compounds with good drug-like properties for synthesis. mdpi.comrsc.org

Investigation of Broader Biological Pathways and Targets

While initial research may identify a primary target for this compound, its full therapeutic potential may lie in its effects on broader biological pathways. nih.gov Future research should aim to move beyond a single-target focus to a more holistic, pathway-based understanding of the compound's mechanism of action.

This can be achieved through various systems biology approaches:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound can reveal which signaling or metabolic pathways are modulated.

Phenotypic Screening: Testing the compound across a diverse range of cell lines and disease models can uncover unexpected therapeutic activities.

Computational Pathway Analysis: Tools like Gene Set Enrichment Analysis can help identify statistically significant alterations in predefined biological pathways based on experimental data. nih.gov

Investigating the role of biological pathways is crucial for drug repurposing. nih.gov A compound initially developed for one disease may modulate a pathway that is also critical in another, unrelated condition. For example, pathways involved in inflammation, angiogenesis, or metabolism are often implicated in multiple diseases, from cancer to cardiovascular disorders. rsc.orgnih.gov A deeper understanding of how this compound influences these complex networks could unlock new therapeutic applications far beyond its originally intended use.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole, and how can reaction yields be improved?

Methodological Answer: The synthesis of benzimidazole derivatives often involves cyclization reactions. A robust approach includes:

  • Condensation of o-phenylenediamine derivatives with substituted aldehydes or ketones under acidic conditions (e.g., HCl or acetic acid).
  • Solvent optimization : Polyethylene glycol (PEG-400) has been used as a green solvent alternative to improve yields and reduce side reactions in similar benzimidazole syntheses .
  • Temperature control : Reactions conducted at 80–100°C for 6–12 hours typically achieve higher yields.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions. For example, the hydroxyl proton (4-hydroxyphenyl group) typically appears as a singlet at δ 9.2–9.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related 5-chlorobenzimidazole derivatives .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at 3200–3500 cm1^{-1}, C–Cl stretch at 650–750 cm1^{-1}) .

Q. How can researchers assess the chemical stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via HPLC .
  • Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in modulating inflammatory pathways?

Methodological Answer:

  • IL-6 Inhibition : Structurally related imidazole derivatives (e.g., 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole) inhibit IL-6 secretion by blocking NF-κB signaling. Use luciferase reporter assays in HEK293T cells and ELISA for IL-6 quantification .
  • Dose-Response Studies : Evaluate IC50_{50} values in primary macrophages exposed to inflammatory stimuli (e.g., LPS or sodium arsenite) .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or TNF-α). The hydroxyl and chloro groups are critical for hydrogen bonding and hydrophobic interactions .
  • QSAR Analysis : Train models with datasets of similar benzimidazoles to correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives?

Methodological Answer:

  • Assay Validation : Replicate experiments across multiple cell lines (e.g., RAW264.7 macrophages vs. THP-1 monocytes) to confirm target specificity .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound degradation, which may explain variability in in vivo vs. in vitro results .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models : Administer the compound intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to assess bioavailability. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .
  • Tissue Distribution : Sacrifice animals post-dosing to quantify compound levels in liver, kidneys, and brain .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.